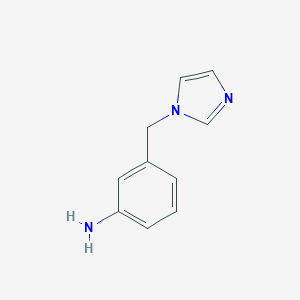

3-(1H-imidazol-1-ylmethyl)aniline

Vue d'ensemble

Description

3-(1H-imidazol-1-ylmethyl)aniline is a laboratory chemical with the CAS number 120107-85-9 . It is a molecular entity capable of accepting a hydron from a donor (Brønsted acid) . The molecular formula is C10H11N3 .

Synthesis Analysis

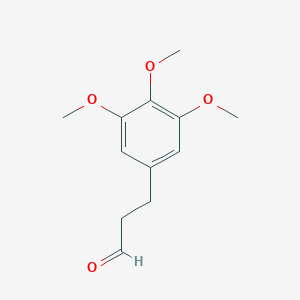

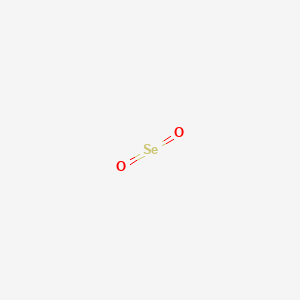

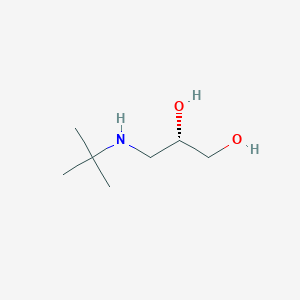

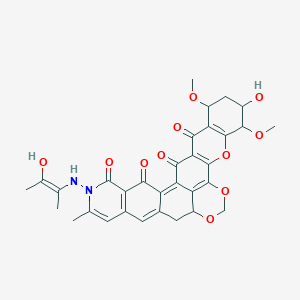

The synthesis of 3-(1H-imidazol-1-ylmethyl)aniline has been reported in the literature . For example, Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity . Another synthesis route involves Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy .Molecular Structure Analysis

The molecular structure of 3-(1H-imidazol-1-ylmethyl)aniline consists of a benzene ring attached to an imidazole ring via a methylene bridge . The molecular formula is C10H11N3, with an average mass of 173.214 Da and a monoisotopic mass of 173.095291 Da .Applications De Recherche Scientifique

Antibacterial and Antimycobacterial Activities

Imidazole derivatives show antibacterial and antimycobacterial activities .

Anti-inflammatory Activity

Imidazole compounds can be used in the treatment of inflammation .

Antitumor Activity

Some imidazole derivatives have been found to exhibit antitumor properties .

Antidiabetic Activity

Imidazole compounds can be used in the treatment of diabetes .

Anti-allergic and Antipyretic Activities

Imidazole derivatives can be used to treat allergies and reduce fever .

Antiviral and Antioxidant Activities

Imidazole compounds have been found to have antiviral and antioxidant properties .

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives can be used in the treatment of amoebic and helminthic infections .

Antifungal and Ulcerogenic Activities

Imidazole compounds can be used in the treatment of fungal infections and ulcers .

Safety and Hazards

3-(1H-imidazol-1-ylmethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which include 3-(1h-imidazol-1-ylmethyl)aniline, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, leading to diverse therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

3-(imidazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXQBSHRUITCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424305 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-ylmethyl)aniline | |

CAS RN |

120107-85-9 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

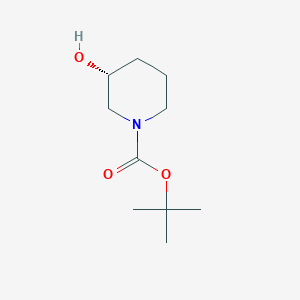

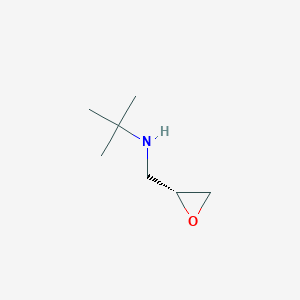

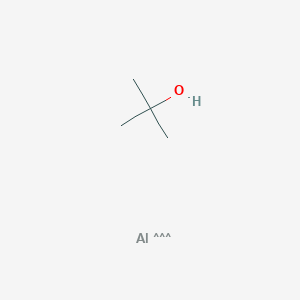

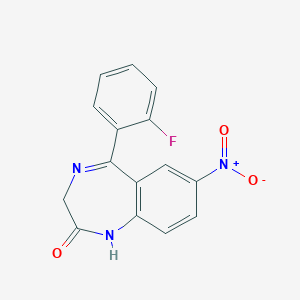

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.